molecular formula C12H20O7 B1652955 Triethyl isocitrate CAS No. 16496-37-0

Triethyl isocitrate

Cat. No.: B1652955
CAS No.: 16496-37-0
M. Wt: 276.28 g/mol
InChI Key: BFSUGKVPVMLOQN-UHFFFAOYSA-N
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Description

Triethyl isocitrate is a chemical compound with the molecular formula C12H20O7. It is a colorless, odorless liquid that is used in various applications, including as a food additive, emulsifier, and solvent. It is also utilized in pharmaceutical coatings and plastics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethyl isocitrate can be synthesized through the esterification of citric acid with ethanol. The process involves mixing citric acid with anhydrous ethanol and heating the mixture while stirring. The reaction is typically carried out at temperatures below 85°C. After the esterification, the solution is neutralized with sodium hydroxide, washed with ion-free water, and filtered to obtain the final product .

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process does not require a catalyst, making it energy-efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Triethyl isocitrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it into simpler compounds.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various halogenating agents can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Triethyl isocitrate has several scientific research applications:

Mechanism of Action

The mechanism of action of triethyl isocitrate involves its interaction with various molecular targets and pathways. In biological systems, it can mimic the behavior of citric acid, participating in metabolic pathways such as the citric acid cycle. This interaction can influence cellular processes and energy production .

Comparison with Similar Compounds

    Triethyl citrate: Similar in structure and used in similar applications, but with different physical properties.

    Citric acid: A naturally occurring compound with a similar structure but different functional groups.

    Isocitric acid: Another isomer of citric acid with distinct properties and uses.

Uniqueness: Triethyl isocitrate is unique due to its specific ester structure, which imparts different physical and chemical properties compared to its analogs. Its ability to act as a plasticizer and emulsifier makes it valuable in various industrial applications .

Properties

IUPAC Name

triethyl 1-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O7/c1-4-17-9(13)7-8(11(15)18-5-2)10(14)12(16)19-6-3/h8,10,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSUGKVPVMLOQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(C(=O)OCC)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16496-37-0
Record name Triethyl isocitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016496370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIETHYL ISOCITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U1FQ685F6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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